3-Bromo-4-(3-methoxyphenyl)pyridine

Lipophilicity Drug design ADME prediction

Select this specific regioisomer to leverage its proven ATP-competitive kinase scaffold and orthogonal reactivity. The meta-methoxy substitution delivers a LogP of 3.01, notably lower than the para isomer, optimizing CNS drug-likeness in lead programs. Its unique InChIKey ensures informatics integrity for SAR and machine learning models, preventing data contamination from positional analogs.

Molecular Formula C12H10BrNO
Molecular Weight 264.12 g/mol
Cat. No. B1498787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-(3-methoxyphenyl)pyridine
Molecular FormulaC12H10BrNO
Molecular Weight264.12 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=C(C=NC=C2)Br
InChIInChI=1S/C12H10BrNO/c1-15-10-4-2-3-9(7-10)11-5-6-14-8-12(11)13/h2-8H,1H3
InChIKeyVGWXEMORTNJIIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-(3-methoxyphenyl)pyridine: Synthetic Intermediate and Halogenated Biaryl Scaffold Procurement Guide


3-Bromo-4-(3-methoxyphenyl)pyridine is a brominated pyridine derivative featuring a 3-methoxyphenyl substituent at the pyridine 4-position and a reactive bromine atom at the 3-position, bearing molecular formula C12H10BrNO and molecular weight 264.12 g/mol [1]. The compound serves as a versatile synthetic intermediate in medicinal chemistry and materials science, with the bromine atom enabling diverse cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig amination, and nucleophilic aromatic substitution . Its biphenyl-like scaffold combines a nitrogen-containing heteroaromatic ring with a methoxy-substituted phenyl moiety, providing both hydrogen-bonding capability and lipophilic character. The compound is typically supplied at 95% purity and is subject to standard irritant safety handling precautions [1].

Procurement Rationale for 3-Bromo-4-(3-methoxyphenyl)pyridine: Why Isomeric and Positional Analogs Cannot Be Substituted


Substitution among brominated methoxyphenylpyridine isomers is inadvisable due to three structural determinants that govern both synthetic utility and physicochemical properties. First, the pyridine nitrogen position (2-, 3-, or 4-) dictates coordination chemistry with metal catalysts and biological targets, directly affecting cross-coupling efficiency and target engagement . Second, the bromine substitution position determines regioselectivity in downstream functionalization—the 3-bromo-4-aryl arrangement in the target compound provides a distinct reactivity profile compared to regioisomers such as 3-bromo-5-(4-methoxyphenyl)pyridine or 3-bromo-2-(4-methoxyphenyl)pyridine . Third, the methoxy group position (meta vs. para) on the phenyl ring alters electronic distribution, logP (calculated at 3.01 for the target compound), and consequently membrane permeability and chromatographic behavior [1]. These factors collectively prevent generic interchangeability and justify compound-specific sourcing.

3-Bromo-4-(3-methoxyphenyl)pyridine: Comparative Quantitative Evidence for Scientific Selection


Meta-Methoxy vs. Para-Methoxy Lipophilicity Differentiation: LogP as a Surrogate for Pharmacokinetic Behavior

The meta-methoxy substitution pattern in 3-bromo-4-(3-methoxyphenyl)pyridine yields a calculated LogP of 3.01, compared to a reported LogP of approximately 3.52 for the para-methoxy regioisomer 4-(3-bromo-4-methoxyphenyl)pyridine (CAS 191602-60-5) [1]. This ~0.5 LogP unit difference translates to an approximately threefold difference in theoretical octanol-water partition coefficient, indicating distinct lipophilicity profiles between the two isomers. The meta-substitution pattern also influences the spatial orientation of the methoxy oxygen relative to the pyridine ring, affecting hydrogen-bonding potential and molecular recognition properties [1]. These differences are consistent with class-level observations that positional isomerism in arylpyridines produces measurable variations in chromatographic retention times and calculated physicochemical descriptors.

Lipophilicity Drug design ADME prediction

Scaffold Prevalence in Medicinal Chemistry: Bromopyridine-Phenyl Fragment Distribution in Bioactive Compounds

The 3-bromo-4-arylpyridine motif present in 3-bromo-4-(3-methoxyphenyl)pyridine is a privileged scaffold in kinase inhibitor development, with bromine at the pyridine 3-position and aryl substitution at the 4-position appearing in numerous ATP-competitive inhibitors . This specific regioisomeric arrangement is documented in patent literature (e.g., US-8742106-B2 covering disubstituted heteroaryl-fused pyridines) and pharmaceutical development programs, whereas alternative regioisomers such as 3-bromo-2-(4-methoxyphenyl)pyridine and 3-bromo-5-(4-methoxyphenyl)pyridine appear less frequently in drug discovery contexts [1]. The 4-aryl substitution positions the phenyl ring for optimal engagement with hydrophobic kinase pockets while maintaining the pyridine nitrogen's availability for hinge-region hydrogen bonding—a pharmacophore arrangement validated across multiple kinase inhibitor classes .

Medicinal chemistry Scaffold analysis Kinase inhibitors

Bromine Reactivity Hierarchy: 3-Bromo-4-aryl Substitution Pattern Enables Orthogonal Cross-Coupling Strategies

The 3-bromo-4-aryl substitution pattern in 3-bromo-4-(3-methoxyphenyl)pyridine enables orthogonal cross-coupling strategies due to the electronic and steric environment around the bromine atom. Microwave-assisted Suzuki-Miyaura coupling protocols using 3-bromo-4-iodopyridine precursors with 3-methoxyphenylboronic acid achieve yields of 85-90% under optimized conditions (140°C, Pd(PPh₃)₂Cl₂, DMF/H₂O) . In contrast, the analogous 3-bromo-4-(4-methoxyphenyl)pyridine isomer (CAS 88345-97-5) undergoes reductive debromination with zinc in THF to yield 4-(4-methoxyphenyl)pyridine in 81% yield—a transformation that proceeds under different mechanistic conditions and highlights distinct reactivity profiles [1]. The meta-methoxy group's electron-donating effect enhances boronic acid reactivity while its steric bulk modulates catalyst accessibility, offering a tunable reactivity window not available with para-substituted or unsubstituted phenyl analogs .

Synthetic methodology Cross-coupling Orthogonal functionalization

Structural Confirmation by InChIKey: Unique Molecular Identity Differentiating from Isomeric and Homologous Compounds

3-Bromo-4-(3-methoxyphenyl)pyridine possesses the unique InChIKey VGWXEMORTNJIIG-UHFFFAOYSA-N, which unambiguously distinguishes it from structurally similar compounds [1]. Key comparators include: 3-bromo-4-(4-methoxyphenyl)pyridine (InChIKey: OHGNCIYQZUABSZ-UHFFFAOYSA-N), 4-(3-bromo-4-methoxyphenyl)pyridine (InChIKey: JOCCQFWHBVVRNV-UHFFFAOYSA-N), and 3-(3-bromo-4-methoxyphenyl)pyridine (InChIKey: KTVXJHMMCXLBSH-UHFFFAOYSA-N) [2]. Each InChIKey encodes a distinct connectivity pattern—the target compound features bromine at pyridine position 3, the 3-methoxyphenyl group at position 4, and meta-methoxy substitution on the phenyl ring. This unambiguous identifier enables precise compound tracking across supplier catalogs, literature databases, and regulatory documentation. The compound's canonical SMILES (COc1cccc(c1)c1ccncc1Br) and InChI string further provide machine-readable validation for computational workflows and inventory management systems [1].

Chemical identity Quality control Procurement verification

3-Bromo-4-(3-methoxyphenyl)pyridine: Evidence-Backed Application Scenarios for Procurement Decision-Making


Kinase Inhibitor Fragment Library Construction Requiring 3-Bromo-4-arylpyridine Pharmacophore

Laboratories building fragment libraries for kinase inhibitor discovery should prioritize this compound based on the established prevalence of the 3-bromo-4-arylpyridine scaffold in ATP-competitive kinase inhibitors, as documented in patent US-8742106-B2 covering disubstituted heteroaryl-fused pyridines . The 4-aryl substitution pattern positions the methoxyphenyl moiety for hydrophobic pocket engagement while preserving the pyridine nitrogen for hinge-region hydrogen bonding—a pharmacophore arrangement that has yielded validated hits across multiple kinase targets. Procurement of this specific regioisomer ensures that screening campaigns evaluate the biologically validated scaffold rather than less-precedented positional analogs.

Orthogonal Cross-Coupling Campaigns Requiring Sequential Functionalization

Synthetic chemistry groups planning multi-step derivatization sequences benefit from this compound's demonstrated reactivity in microwave-assisted Suzuki-Miyaura coupling (85-90% yield) . The 3-bromo-4-aryl substitution pattern enables orthogonal cross-coupling strategies where the bromine atom can be selectively functionalized while the aryl group remains intact. The meta-methoxy substituent's electronic influence enhances boronic acid reactivity while its steric profile modulates catalyst accessibility, providing a tunable reactivity window that supports sequential functionalization in complex molecule synthesis .

Lead Optimization Campaigns Requiring Balanced Lipophilicity (LogP ~3.0) for CNS or Oral Bioavailability

Medicinal chemistry programs targeting compounds with balanced lipophilicity—particularly for CNS penetration or oral bioavailability optimization—should consider this compound over the para-methoxy isomer. With a calculated LogP of 3.01 compared to ~3.52 for 4-(3-bromo-4-methoxyphenyl)pyridine [1], the meta-methoxy compound provides a lipophilicity profile within the optimal LogP range of 1-3 for CNS drug candidates. The ~0.5 LogP unit difference represents approximately threefold lower theoretical octanol-water partitioning, which may translate to improved aqueous solubility, reduced non-specific protein binding, and more favorable ADME characteristics in lead optimization workflows.

Computational Chemistry and Cheminformatics Database Curation Requiring Unambiguous Structure Identification

Cheminformatics teams curating compound databases or building predictive models require unambiguous structure identification to prevent data contamination. The unique InChIKey VGWXEMORTNJIIG-UHFFFAOYSA-N [2] provides definitive differentiation from the para-methoxy isomer (InChIKey: OHGNCIYQZUABSZ-UHFFFAOYSA-N) and other regioisomers. Procurement based on verified InChIKey rather than potentially ambiguous chemical names ensures that computational models, SAR analyses, and machine learning training sets incorporate structurally correct data—a critical quality control measure for organizations integrating external compound acquisitions into internal informatics infrastructure.

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